3-Bromo-5-nitro-2-phenoxypyridine
Description
3-Bromo-5-nitro-2-phenoxypyridine (CAS RN: 15862-49-4) is a brominated pyridine derivative with the molecular formula C₁₁H₇BrN₂O₃ and a molecular weight of 295.09 g/mol . It is a solid compound primarily used in laboratory research, with applications in organic synthesis and pharmaceutical intermediate development. Key structural features include a bromine atom at position 3, a nitro group at position 5, and a phenoxy substituent at position 2 (Figure 1). These functional groups contribute to its reactivity, particularly in electrophilic substitution and coupling reactions.
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-2-phenoxypyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-10-6-8(14(15)16)7-13-11(10)17-9-4-2-1-3-5-9/h1-7H |
InChI Key |
ZBTLKYXCROFKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between 3-Bromo-5-nitro-2-phenoxypyridine and structurally related bromopyridines:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | 15862-49-4 | C₁₁H₇BrN₂O₃ | 295.09 | Br (C3), NO₂ (C5), OPh (C2) | Solid | Organic synthesis, intermediates |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Br (C2), CH₃ (C3) | Liquid* | Agrochemical intermediates |
| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₇BrN₂O | 219.04 | Br (C5), OCH₃ (C6), NH₂ (C3) | Solid | Pharmaceutical building blocks |
| 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0 | C₅H₅BrN₂O | 189.01 | Br (C5), NH₂ (C2), OH (C3) | Solid | Coordination chemistry, ligands |
*Inferred from lower molecular weight and substituents.
Key Observations :
- Substituent Effects: The nitro group in this compound enhances electrophilicity, making it reactive in aromatic substitution reactions, unlike methyl or methoxy groups in other derivatives . The phenoxy group increases steric bulk and lipophilicity, reducing solubility in polar solvents compared to smaller substituents (e.g., NH₂ in 5-Bromo-6-methoxypyridin-3-amine) .
- Molecular Weight : Higher molecular weight (295.09 g/mol) correlates with its solid state, whereas lower-weight derivatives (e.g., 172.02 g/mol for 2-Bromo-3-methylpyridine) are often liquids .
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